N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Overview
Description
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide is a complex organic compound that features a cyano group, a methoxyphenyl group, a methylthiophene ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness . Additionally, microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free conditions can yield thiophene derivatives in high yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the cyano or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and various catalysts such as piperidine . Reaction conditions may vary, but typical conditions include refluxing in ethanolic piperidine or using microwave irradiation under solvent-free conditions .
Major Products
The major products formed from these reactions include various thiophene derivatives, pyridinone derivatives, and pyrazole derivatives . These products are often of interest due to their potential biological activities.
Scientific Research Applications
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide involves its interaction with various molecular targets and pathways. The compound’s cyano and methoxy groups allow it to bind to specific receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and thiophene-containing compounds. Examples include:
- N-[4-(4-cyano-2-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide
- N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-2-carboxamide
Uniqueness
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various heterocyclic derivatives and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-17(13-3-5-15(24-2)6-4-13)16(11-20)19(25-12)22-18(23)14-7-9-21-10-8-14/h3-10H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSACSVWYMACRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NC=C2)C#N)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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